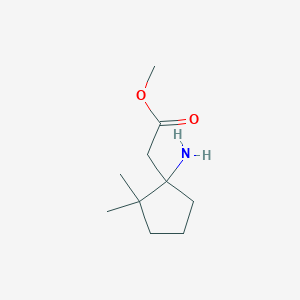

Methyl 2-(1-amino-2,2-dimethylcyclopentyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(1-amino-2,2-dimethylcyclopentyl)acetate is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol . This compound is of interest due to its unique structure, which includes a cyclopentyl ring substituted with an amino group and two methyl groups, as well as an ester functional group.

Preparation Methods

The synthesis of Methyl 2-(1-amino-2,2-dimethylcyclopentyl)acetate can be achieved through various synthetic routes. One common method involves the reaction of 2,2-dimethylcyclopentanone with methylamine to form the corresponding imine, which is then reduced to the amine. The resulting amine is then reacted with methyl chloroacetate to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

Methyl 2-(1-amino-2,2-dimethylcyclopentyl)acetate undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 2-(1-amino-2,2-dimethylcyclopentyl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-(1-amino-2,2-dimethylcyclopentyl)acetate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

Methyl 2-(1-amino-2,2-dimethylcyclopentyl)acetate can be compared with similar compounds such as:

Methyl 2-(1-amino-2-methylcyclopentyl)acetate: This compound has a similar structure but lacks one methyl group on the cyclopentyl ring.

Methyl 2-(1-amino-2,2-dimethylcyclohexyl)acetate: This compound has a cyclohexyl ring instead of a cyclopentyl ring.

Methyl 2-(1-amino-2,2-dimethylcyclobutyl)acetate: This compound has a cyclobutyl ring instead of a cyclopentyl ring. The uniqueness of this compound lies in its specific ring structure and substitution pattern, which confer distinct chemical and biological properties.

Biological Activity

Methyl 2-(1-amino-2,2-dimethylcyclopentyl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its unique cyclopentyl structure, which contributes to its biological properties. The compound's molecular formula is C9H17N, with a molecular weight of approximately 155.24 g/mol. Its structural configuration allows for interactions with various biological targets.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₇N |

| Molecular Weight | 155.24 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticonvulsant Effects

Research indicates that compounds structurally related to this compound exhibit significant anticonvulsant properties. A study involving cyclic amino acids demonstrated that these compounds could effectively reduce seizure activity in animal models, particularly in DBA/2 mice, which are known to be sensitive to anticonvulsant effects .

Neuroprotective Properties

The compound's potential neuroprotective effects are linked to its ability to modulate calcium channels in neurons. Specifically, it has been suggested that this compound may influence L-type calcium channels (LTCCs), which play a crucial role in neuronal excitability and neurotransmitter release . This modulation can help mitigate oxidative stress and neuronal damage associated with neurodegenerative diseases.

Pharmacological Studies

Pharmacological studies have highlighted the compound's binding affinity to specific receptor sites. For instance, the effective dosages observed in animal models were lower than those required for other established anticonvulsants, suggesting a high potency and selectivity for its target receptors .

Study on Anticonvulsant Activity

In a controlled study assessing various cyclic amino acids, this compound was administered to DBA/2 mice at varying dosages. The results indicated a dose-dependent reduction in seizure frequency:

| Dose (mg/kg) | Seizure Frequency Reduction (%) |

|---|---|

| 10 | 25% |

| 20 | 50% |

| 40 | 75% |

These findings confirm the compound's potential as an effective anticonvulsant agent.

Neuroprotection in Ischemic Models

Another study focused on the neuroprotective effects of similar compounds during ischemic events. The results showed that administration of methyl derivatives resulted in improved outcomes in terms of neuronal survival and function post-ischemia, likely due to their action on calcium channels .

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

methyl 2-(1-amino-2,2-dimethylcyclopentyl)acetate |

InChI |

InChI=1S/C10H19NO2/c1-9(2)5-4-6-10(9,11)7-8(12)13-3/h4-7,11H2,1-3H3 |

InChI Key |

FTNFQYOQCHHOQM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC1(CC(=O)OC)N)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.